(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(3S)-3-cyclopropyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H12N2O/c14-11-10(7-5-6-7)12-8-3-1-2-4-9(8)13-11/h1-4,7,10,12H,5-6H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
WSKIQGDMNCTVSA-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@H]2C(=O)NC3=CC=CC=C3N2 |
Canonical SMILES |
C1CC1C2C(=O)NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Chiral Amino Acid-Derived Approaches
The use of chiral pool amino acids as starting materials offers a direct route to enantiopure dihydroquinoxalin-2-ones. De Brabander et al. demonstrated a Ullmann-type coupling between N-Boc-2-iodoanilines and enantiopure α-amino acids, followed by cyclization to yield 3-substituted dihydroquinoxalin-2-ones. For the (S)-3-cyclopropyl variant, L-cyclopropylglycine could serve as the chiral precursor. The coupling reaction proceeds under ligand-free conditions at 110°C, achieving moderate yields (51–90%), with subsequent cyclization via TFA treatment affording the bicyclic core in 79–90% yield.
Michael Addition-Cyclization Cascades
Rozhkov and coworkers developed a Michael addition-cyclization cascade using o-phenylenediamine and maleic acid derivatives. By employing chiral cyclopropane-containing Michael acceptors, this method could theoretically yield the (S)-configured product. For example, reacting o-phenylenediamine with cyclopropylmaleimide under aqueous ethanol conditions at 25°C produced 3-cyclopropyl derivatives in 72–80% yield. Stereochemical control remains challenging in this approach, necessitating chiral auxiliaries or asymmetric catalysis.
Catalytic Asymmetric Synthesis
Organocatalytic Desymmetrization
The Bargellini reaction, adapted by Stokes et al., enables access to 3,3-disubstituted systems via phase-transfer catalysis. Using a chiral quaternary ammonium catalyst (e.g., (S)-BINOL-derived), trichloromethylcarbinol electrophiles react with o-phenylenediamines to form the cyclopropane-bearing stereocenter. Yields reach 93% with 4.7:1 regioselectivity, though enantiomeric excess (ee) data remain unreported for cyclopropyl variants.
Rhodium-Catalyzed Three-Component Coupling
Hu and coworkers’ Rh(II)-catalyzed method traps carbene-ammonium ylids with formaldehyde to generate α-aryl serines. Subsequent Boc protection and hydrogenolysis yields 3,3-disubstituted quinoxalin-2-ones. While the published example used aryl groups, substituting formaldehyde with cyclopropanecarboxaldehyde could theoretically produce the target compound. The reported 54% overall yield suggests scalability potential.
Photochemical and Multicomponent Approaches
Photoredox Alkylation
| Parameter | Condition |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (10 mol%) |
| Light Source | Kessil lamp (390 nm) |
| Solvent | Toluene/DMSO (4:1) |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 68% (analogous system) |
This method offers mild conditions but requires optimization for enantioselectivity through chiral phosphine ligands .
Chemical Reactions Analysis
Alkylation Reactions
The compound undergoes regioselective alkylation at the N1 position due to the electron-withdrawing effect of the lactam carbonyl. Key methods include:
-
Mechanistic Insight : The cyclopropyl group enhances steric hindrance, favoring alkylation at the less hindered N1 position. Photoredox methods enable radical-mediated C–H functionalization without prefunctionalization .
Nitroso Functionalization
Introduction of nitroso groups occurs via electrophilic substitution at the C4 position:
-
Key Observation : The cyclopropane ring remains intact under acidic nitrosation conditions, confirming its kinetic stability .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
-
Limitation : Steric bulk from the cyclopropyl group reduces coupling efficiency compared to non-cyclopropyl analogs .
Decarboxylative Transformations
Decarboxylation occurs under basic conditions, enabling ring-opening or rearrangement:
| Substrate | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Cyclopropyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | NaOH (2M) | H₂O/1,4-dioxane, 80°C | 3-Cyclopropylquinoxalin-2(1H)-one | 95% |
-
Application : This reaction provides access to simplified analogs for structure-activity relationship studies .
Acid/Base-Mediated Ring Modifications
The cyclopropane ring exhibits unique reactivity under strong acids:
| Reagent | Conditions | Reaction Outcome | Reference |
|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 6 h | Cyclopropane ring-opening to form allylic sulfonate | |
| BF₃·Et₂O | DCM, −20°C, 1 h | Retained cyclopropane; lactam carbonyl activation |
-
Stability : The compound resists ring-opening under mild acidic conditions (pH 3–7), making it suitable for biological studies .
Comparative Reactivity Table
A comparison with non-cyclopropyl analogs highlights steric/electronic effects:
| Reaction | 3-Cyclopropyl Derivative | 3-Methyl Derivative | Reason for Difference |
|---|---|---|---|
| Alkylation rate (N1) | 78% yield in 3 h | 92% yield in 1 h | Steric hindrance from cyclopropane |
| Nitrosation position | Exclusive C4 substitution | C4/C7 mixture | Electronic directing effect |
| Suzuki coupling efficiency | 68% yield | 89% yield | Reduced catalyst accessibility |
Mechanistic Considerations
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Applications
(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of this compound may exhibit anticancer properties, particularly against ovarian cancer cell lines.
Case Study: Anticancer Activity
A study highlighted the compound's effectiveness against ovarian cancer cells, showing GI50 values ranging from 13.52 to 31.04 μM. It demonstrated a synergistic effect with cisplatin on resistant A2780 cells, suggesting its role as a promising template for novel anticancer agents .
| Compound | GI50 (μM) | CC50 (μM) |
|---|---|---|
| This compound | 28.77 ± 4.11 | NT |
| Enoxacin | 125 | 216 ± 123.1 |
| Compound 5 | 37.71 ± 3.38 | 38.51 ± 28.97 |
Biological Studies
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. Its ability to modulate signaling pathways can lead to significant therapeutic effects.
Research Findings
Research has shown that this compound can bind to proteins involved in miRNA maturation, influencing cancer progression and treatment response . This highlights its potential role in targeted therapies.
Chemical Synthesis
Role as an Intermediate
This compound serves as an intermediate in the synthesis of more complex molecules within the quinoxaline family. Its unique bicyclic structure allows for various modifications, leading to the development of new derivatives with enhanced biological activities.
Synthetic Methods
Several synthetic routes have been explored to produce this compound efficiently. These methods focus on optimizing yield and purity while maintaining structural integrity for further applications in drug development.
Mechanism of Action
The mechanism of action of (S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes.
Comparison with Similar Compounds
Table 1: Comparison of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives
Key Differentiators of (S)-3-Cyclopropyl Derivative
Stereochemical Advantage : The S-configuration at C3 optimizes binding to sGC’s hydrophobic pocket (Tyr-Ser-Arg motif), outperforming racemic mixtures in activity .
Hydrophobic Interactions: The cyclopropyl group enhances van der Waals contacts with residues like Val146 and Ile149, critical for sGC activation . By contrast, monocarboxylic derivatives rely on polar interactions, which may limit membrane permeability .
Selectivity Profile : Unlike JNK3 inhibitors (e.g., J46-37), the cyclopropyl derivative lacks electronegative substituents (e.g., fluorine), reducing off-target kinase interactions .
Biological Activity
(S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features a cyclopropyl group attached to a quinoxaline framework, which contributes to its distinct chemical properties. Its molecular formula is with a molecular weight of 188.23 g/mol. The presence of the cyclopropyl moiety is believed to enhance its interaction with biological targets, potentially influencing its pharmacological profile.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Compounds within the quinoxaline class have been investigated for their inhibitory effects on viral enzymes such as HIV-1 reverse transcriptase (RT). Studies suggest that modifications in the structure can retain or enhance this inhibitory activity .
- Antitumor Potential : Certain derivatives of quinoxaline compounds have shown promising antitumor effects. The structural modifications, including the cyclopropyl group, may contribute to increased potency against cancer cell lines.
- Kinase Inhibition : Some studies have explored the potential of this compound as a kinase inhibitor. The compound's interaction with specific kinases could lead to significant therapeutic applications in cancer treatment .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes and Receptors : The compound may modulate the activity of enzymes and receptors involved in various signaling pathways. This modulation can lead to altered cellular responses, contributing to its observed biological effects .
- Pathway Modulation : By influencing key biological pathways, the compound may enhance or inhibit specific cellular functions, which is crucial in therapeutic contexts such as cancer and viral infections .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dihydroquinoxalin-2(1H)-one | Lacks cyclopropyl group | Moderate antibacterial activity |
| 3-Cyclopropylquinoxaline | Cyclopropyl at different position | Potential antitumor effects |
| 2-Methylquinoxaline | Methyl substitution instead of cyclopropyl | Neuroprotective properties |
The distinct presence of the cyclopropyl group in this compound enhances its biological activity compared to these analogs .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- Antiviral Studies : A study assessed various quinoxaline derivatives for their efficacy against HIV-1 RT. The findings indicated that compounds similar to this compound demonstrated significant inhibitory activity, suggesting potential as antiviral agents .
- Antitumor Activity : Research exploring the antitumor properties of quinoxaline derivatives highlighted that modifications such as the addition of a cyclopropyl group can enhance cytotoxicity against cancer cell lines .
Q & A
Q. What are the optimized synthetic routes for (S)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one, particularly under low catalyst loading conditions?
- Methodological Answer :
- Copper-catalyzed asymmetric synthesis : Utilize Cu(I) salts (0.5–2 mol%) with chiral ligands (e.g., bisoxazoline derivatives) in DMF at 60–80°C, achieving enantiomeric excess (>90% ee) via cyclization of substituted quinoxalinones .
- Multi-step synthesis : Key steps include NaCNBH₃-mediated reductive amination and Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling for introducing cyclopropyl groups. Reaction optimization requires strict anhydrous conditions (e.g., THF or DMF) and controlled pH for intermediate stabilization .
Q. How can the stereochemical configuration and purity of dihydroquinoxalinone derivatives be validated?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.
- X-ray crystallography : Determine absolute configuration via single-crystal analysis (e.g., orthorhombic P2₁2₁2₁ space group for (S)-isomers) .
- ¹H/¹³C NMR : Analyze coupling constants (e.g., vicinal protons in the dihydroquinoxaline ring, J = 8–10 Hz) and NOESY correlations to confirm stereochemistry .
Q. What safety precautions are critical when handling dihydroquinoxalinone derivatives?
- Methodological Answer :
- Acute toxicity mitigation : Use fume hoods and PPE (gloves, lab coats) due to Category 4 acute toxicity (oral, dermal, inhalation) per EU-GHS/CLP .
- Waste disposal : Neutralize reaction byproducts (e.g., hydrazine derivatives) with 10% acetic acid before disposal to prevent exothermic decomposition .
Advanced Research Questions
Q. How do reaction mechanisms differ between HFIP-catalyzed and transition-metal-catalyzed syntheses of fluorinated dihydroquinoxalinones?
- Methodological Answer :
- HFIP-catalyzed reactions : Proceed via a Mannich-type pathway, where hexafluoroisopropanol (HFIP) stabilizes carbocation intermediates through hydrogen bonding, enabling divergent fluorination (e.g., difluoro-substituted products at C3/C4 positions) .
- Transition-metal catalysis : Cu(I)-mediated pathways favor radical recombination, while Pd-catalyzed systems enable cross-coupling for aryl/cyclopropyl substitutions. Mechanistic studies require radical trapping (e.g., TEMPO) and isotopic labeling (²H/¹³C) to track regioselectivity .
Q. How can contradictions in biological activity data across substituted derivatives be systematically resolved?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups at C6 vs. C7) on biological targets (e.g., soluble guanylate cyclase activation). Use molecular docking (AutoDock Vina) to predict binding affinities to heme domains .
- In vitro validation : Test derivatives in ODQ-inhibited assays to isolate heme-independent sGC activation. For example, carboxylic acid derivatives (e.g., 28e) show 3-fold higher cGMP production vs. methyl esters due to enhanced hydrogen bonding .
Q. What strategies enable late-stage functionalization of dihydroquinoxalinones for radical-based alkylation?
- Methodological Answer :
- Diacyl peroxide-mediated alkylation : Thermally decompose diacyl peroxides (80–100°C) to generate alkyl radicals, which add to imine intermediates in 3,4-dihydroquinoxalin-2(1H)-one scaffolds. Optimize solvent polarity (acetonitrile > DMSO) to minimize byproducts .
- Gram-scale applicability : Demonstrated for α-alkylation of glycine-dihydroquinoxalinone hybrids, achieving 75–85% yields with no catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
